molecular formula C25H24N2O3S B2846927 4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1114654-71-5

4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2846927
CAS No.: 1114654-71-5
M. Wt: 432.54
InChI Key: JNIWGBMVCIAOMZ-UHFFFAOYSA-N
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Description

The compound 4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic molecule that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2,4-dimethylphenylacetic acid in the presence of a suitable catalyst. This is followed by cyclization and oxidation steps to form the thiazine ring and introduce the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (4-(dimethylamino)phenyl)propan-1-one
  • Methanone, [4-(dimethylamino)phenyl]phenyl-
  • 2,4-Disubstituted thiazoles

Uniqueness

4-[4-(dimethylamino)phenyl]-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione:

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-9-14-21(18(2)15-17)25(28)24-16-27(20-12-10-19(11-13-20)26(3)4)22-7-5-6-8-23(22)31(24,29)30/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWGBMVCIAOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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